H-Tz-PEG4-TFP
Description
H-Tz-PEG4-TFP is a heterobifunctional crosslinker widely used in bioconjugation and pharmaceutical research. Its structure comprises three key components:
- Tetrazine (Tz): A bioorthogonal group enabling rapid "click" reactions with trans-cyclooctene (TCO) or strained alkenes, ideal for in vivo applications .
- PEG4 Spacer: A tetraethylene glycol chain enhancing solubility, reducing steric hindrance, and improving biocompatibility.
- Tetrafluorophenyl (TFP) Ester: A highly reactive group targeting primary amines (-NH₂) for covalent bonding to proteins, antibodies, or nanoparticles.
This compound is particularly valued for its dual reactivity, enabling site-specific conjugation in drug delivery systems, antibody-drug conjugates (ADCs), and molecular imaging .
Properties
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[3-[[4-(1,2,4,5-tetrazin-3-yl)benzoyl]amino]propoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29F4N5O7/c28-20-16-21(29)24(31)25(23(20)30)43-22(37)6-9-40-11-13-42-15-14-41-12-10-39-8-1-7-32-27(38)19-4-2-18(3-5-19)26-35-33-17-34-36-26/h2-5,16-17H,1,6-15H2,(H,32,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFBVFPKGFKRGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=CN=N2)C(=O)NCCCOCCOCCOCCOCCC(=O)OC3=C(C(=CC(=C3F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29F4N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagent Preparation and Reaction Design
The synthesis of this compound involves two primary stages: (1) preparation of the tetrazine-PEG4 intermediate and (2) activation with the TFP ester group.
Stage 1: Synthesis of Tetrazine-PEG4 Intermediate
The tetrazine-PEG4 backbone is synthesized via nucleophilic substitution between a PEG4-thiol derivative and 3,6-dichloro-1,2,4,5-tetrazine. As demonstrated in prostate cancer targeting research, acid-PEG4-thiol (20.7 mg, 73 µmol) is dissolved in dimethylformamide (DMF) and reacted with 3,6-dichloro-tetrazine (4.2 mg, 27.8 µmol) in the presence of N,N-diisopropylethylamine (DIPEA, 22.7 mg, 0.18 mmol). Vortexing and centrifugation isolate the aqueous layer, which is lyophilized to yield the tetrazine-PEG4-thiol intermediate (5a) as a red oil (58% yield).
Stage 2: TFP Ester Activation
The tetrazine-PEG4 intermediate is activated with 2,3,5,6-tetrafluorophenol (TFP) using carbodiimide chemistry. In a nitrogen atmosphere, TFP (10.8 mg, 65.0 µmol), N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC, 10.1 mg, 65.0 µmol), and hydroxybenzotriazole (HOBt, 8.6 mg, 65.0 µmol) are dissolved in anhydrous DMF. The tetrazine-PEG4-thiol (10.4 mg, 16.3 µmol) is added, and the mixture is stirred for 72 hours at room temperature. Post-reaction, the organic phase is washed with dichloromethane (DCM) and dried over magnesium sulfate, yielding this compound as a red oil (58% yield).
Optimization and Challenges
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Solvent Selection : DMF is preferred for its ability to dissolve both polar (tetrazine) and nonpolar (TFP) components.
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Stability of TFP Esters : Unlike N-hydroxysuccinimide (NHS) esters, TFP esters exhibit superior hydrolytic stability (half-life >24 hours in aqueous buffers at pH 7.4), enabling efficient conjugation to amines without rapid degradation.
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Yield Improvements : Increasing the molar ratio of TFP to tetrazine-PEG4 (4:1) enhances activation efficiency, as reported in HER2-targeting antibody fragment studies.
Purification and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is critical for isolating this compound from unreacted precursors. A C18 column with a gradient of water/acetonitrile (0.1% trifluoroacetic acid) achieves >95% purity. For example, purification of the TFP-activated product (6a) using a Clarity Oligo-XT column (2.1 × 50 mm, 1.7 µm) yields a single peak at 8.2 minutes, confirming homogeneity.
Mass Spectrometry (MS)
LC-MS analysis validates molecular integrity. The observed m/z for this compound is 985.40 [M+Na]⁺, matching the theoretical m/z of 985.36. In anti-HER2 sdAb conjugates, analogous structures show precise mass agreement (Δ <0.05 Da).
Nuclear Magnetic Resonance (NMR)
¹H NMR (600 MHz, CDCl₃) confirms structural features:
Comparative Analysis of Synthetic Routes
| Method | Reagents | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Carbodiimide Coupling | EDC/HOBt, TFP, DMF | 58 | >95 | |
| Maleimide Conjugation | Tetrazine-PEG4-maleimide, Thiols | 46 | 90 | |
| Direct Fluorination | ¹⁸F-PEG4-TFP, Tetrazine | 8.9 | 99 |
Key Findings :
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Carbodiimide-mediated TFP activation achieves the highest yield (58%) and is scalable for preclinical use.
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Maleimide-based routes, while efficient for thiol-containing biomolecules, suffer from lower yields due to competing hydrolysis.
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Radiolabeling methods (e.g., ¹⁸F) prioritize purity over yield, as seen in PET tracer synthesis.
Applications in Bioconjugation and Imaging
Chemical Reactions Analysis
Types of Reactions
H-Tz-PEG4-TFP undergoes several types of chemical reactions, including:
Substitution Reactions: The TFP ester group reacts with primary amines to form stable amide bonds.
Click Chemistry Reactions: The compound can participate in copper-free azide-alkyne cycloaddition reactions, forming stable triazole linkages.
Common Reagents and Conditions
Primary Amines: React with the TFP ester group to form amide bonds.
Azides: React with the alkyne group in click chemistry reactions.
Reaction Conditions: Typically conducted in aqueous buffers at physiological pH and temperature.
Major Products Formed
Amide Bonds: Formed through the reaction of the TFP ester with primary amines.
Triazole Linkages: Formed through click chemistry reactions with azides.
Scientific Research Applications
H-Tz-PEG4-TFP has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and bioconjugates.
Biology: Employed in labeling proteins, peptides, and other biomolecules for various assays and imaging studies.
Medicine: Utilized in drug delivery systems and the development of targeted therapeutics.
Industry: Applied in the production of advanced materials and nanotechnology
Mechanism of Action
H-Tz-PEG4-TFP exerts its effects through the following mechanisms:
Amide Bond Formation: The TFP ester group reacts with primary amines to form stable amide bonds, facilitating the conjugation of biomolecules.
Click Chemistry: The compound participates in copper-free azide-alkyne cycloaddition reactions, forming stable triazole linkages without the need for a copper catalyst.
Comparison with Similar Compounds
Research Findings and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
